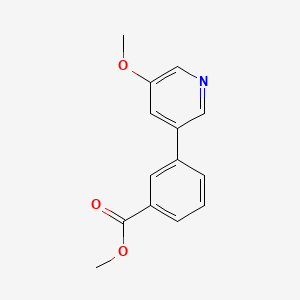
3-Pyridylacetic--d2 Acid-OD DCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridylacetic–d2 Acid-OD DCl is a chemical compound with the molecular formula C7H8ClNO2 . It is used as an intermediate in the pharmaceutical industry .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular structure of 3-Pyridylacetic–d2 Acid-OD DCl is represented by the formula C7H8ClNO2 . The molecular weight is 173.6 .Chemical Reactions Analysis
The synthesis of pyridylacetic acid derivatives involves a three-component process. This process includes the use of Meldrum’s acid derivatives as nucleophiles to perform substitution on activated pyridine-N-oxides, and then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Wirkmechanismus
While the specific mechanism of action for 3-Pyridylacetic–d2 Acid-OD DCl is not explicitly stated in the search results, it’s worth noting that pyridylacetic acid derivatives are prevalent in pharmaceutical products . They are used both as subunits of drugs and drug candidates and also as intermediates for their synthesis .
Safety and Hazards
3-Pyridylacetic–d2 Acid-OD DCl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridylacetic--d2 Acid-OD DCl involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Pyridine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ { "Step 1": "Deuterated acetic acid is reacted with pyridine in the presence of a deuterium oxide catalyst to form 3-Pyridylacetic--d2 Acid.", "Reactants": [ "Deuterated acetic acid", "Pyridine", "Deuterium oxide" ], "Products": [ "3-Pyridylacetic--d2 Acid" ] }, { "Step 2": "3-Pyridylacetic--d2 Acid is then reacted with thionyl chloride to form 3-Pyridylacetic--d2 Acid chloride.", "Reactants": [ "3-Pyridylacetic--d2 Acid", "Thionyl chloride" ], "Products": [ "3-Pyridylacetic--d2 Acid chloride" ] }, { "Step 3": "The final step involves the addition of deuterium oxide to the 3-Pyridylacetic--d2 Acid chloride to form 3-Pyridylacetic--d2 Acid-OD DCl.", "Reactants": [ "3-Pyridylacetic--d2 Acid chloride", "Deuterium oxide" ], "Products": [ "3-Pyridylacetic--d2 Acid-OD DCl" ] } ] } | |
CAS-Nummer |
1219802-37-5 |
Produktname |
3-Pyridylacetic--d2 Acid-OD DCl |
Molekularformel |
C7H8ClNO2 |
Molekulargewicht |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChI-Schlüssel |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
Synonyme |
3-Pyridylacetic--d2 Acid-OD DCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




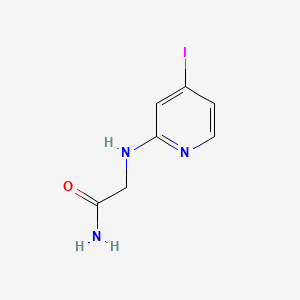
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
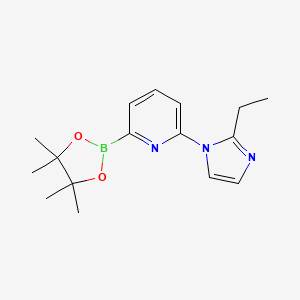
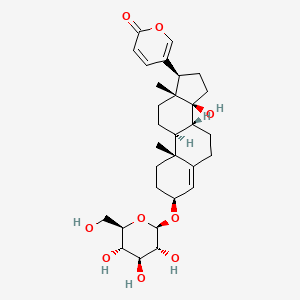
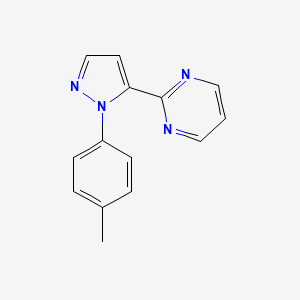


![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)
